molecular formula C24H22N4O2S B2996727 1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 850737-62-1

1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2996727
CAS No.: 850737-62-1
M. Wt: 430.53
InChI Key: HYCSYOYFYROYMC-UHFFFAOYSA-N
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Description

1-Phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. Its structure includes a phenethyl group at position 1 and a tosyl (p-toluenesulfonyl) group at position 2. This sulfonamide-substituted derivative is hypothesized to exhibit enhanced metabolic stability compared to amine-containing analogs due to the electron-withdrawing tosyl group, which may reduce susceptibility to oxidative metabolism .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-18-11-13-20(14-12-18)31(29,30)28-17-27(16-15-19-7-3-2-4-8-19)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSYOYFYROYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with tosyl-protected aldehydes under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized imidazoquinoxalines.

Scientific Research Applications

1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex nitrogen-containing heterocyclic compound belonging to the imidazoquinoxaline class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound incorporates a quinoxaline core, known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Core Properties

  • CAS No : 82978-00-5
  • Classification : Heterocyclic compound, specifically an imidazoquinoxaline derivative
    Structural Framework*

The compound features a fused bicyclic system comprising a quinoxaline core and an imidazole ring. The tosyl group (p-toluenesulfonyl) serves as a protective or activating group that enhances the reactivity of the nitrogen atom in the imidazole ring.

Synthesis

The synthesis of this compound typically involves several key steps with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

Potential Applications

The applications of this compound span various fields:

  • Medicinal Chemistry : Due to its structural similarity to compounds with antimicrobial and anticancer activities.
  • Chemical Reactions : It can participate in various chemical reactions due to its functional groups, which is crucial for exploring the structure-activity relationship and optimizing the compound for biological applications.
  • Biological Targets : It is believed to involve interaction with specific biological targets. Further studies using techniques such as molecular docking and biological assays are necessary to clarify its precise mechanism.

Mechanism of Action

The mechanism of action of 1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The imidazoquinoxaline core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Substitutions

2.1.1. 1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

  • Molecular Formula : C21H23ClN4O3S
  • Key Features : The 4-chlorophenylsulfonyl group at position 1 and a 3-isopropoxypropyl chain at position 3.
  • Drug-Likeness : Complies with Lipinski’s rules (molecular weight: 446.95, LogP ~3.5), suggesting oral bioavailability .

2.1.2. 1-[(4-Chlorophenyl)sulfonyl]-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

  • Molecular Formula : C22H14ClF3N4O2S
  • Key Features : A trifluoromethylphenyl group at position 3 enhances lipophilicity and metabolic resistance.
  • Applications : Investigated for kinase inhibition and as a precursor in medicinal chemistry .

2.1.3. 1-(2-Naphthyl)-3-((3-nitrophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

  • Molecular Formula : C25H17N5O4S
  • Key Features : Bulky naphthyl and nitro groups may sterically hinder enzyme binding, reducing off-target effects .

Heterocyclic Amines (HCAs) with Imidazo Cores

2.2.1. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

  • Molecular Formula : C13H13N3
  • Key Features : Lacks sulfonamide groups; contains a primary amine linked to a phenyl group.
  • Toxicity: Forms DNA adducts via CYP1A2-mediated activation, leading to carcinogenicity in primates .

2.2.2. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

  • Molecular Formula : C11H12N6
  • Key Features: Methyl substituents increase mutagenic potency compared to non-methylated analogs.
  • Metabolism : Generates hydroxylamine metabolites that bind DNA, causing hepatic and renal toxicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties References
1-Phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline C25H24N4O2S 452.55 R1: Phenethyl; R3: Tosyl Hypothetical enzyme inhibition; improved metabolic stability
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline C21H23ClN4O3S 446.95 R1: 4-Cl-PhSO2; R3: Isopropoxypropyl GLP1R modulation; drug-like properties
PhIP C13H13N3 211.26 R1: Methyl; R6: Phenyl Carcinogenic; CYP1A2-mediated DNA adducts
MeIQx C11H12N6 228.25 R3, R8: Methyl Mutagenic; hepatic genotoxicity

Key Research Findings

Sulfonamide vs. Amine Substituents: Sulfonamide-containing imidazo[4,5-b]quinoxalines (e.g., ) exhibit lower genotoxicity compared to primary amine-substituted HCAs (e.g., PhIP, MeIQx) due to reduced metabolic activation pathways .

Structural Impact on Bioactivity : Bulky substituents (e.g., trifluoromethylphenyl, naphthyl) enhance target selectivity but may reduce solubility .

Therapeutic Potential: Imidazo[4,5-b]quinoxaline derivatives are under investigation for targeting GPCRs and kinases, leveraging their rigid aromatic cores for binding pocket interactions .

Biological Activity

1-Phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a nitrogen-containing heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications based on diverse research findings.

Structural Overview

The compound features a fused bicyclic system with a quinoxaline core and an imidazole ring. The tosyl group enhances the reactivity of the nitrogen atom in the imidazole ring, making it suitable for various chemical reactions and biological applications. Its molecular formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Cyclization of Tosyl-Protected Aldehydes: This involves reacting appropriate diamines with tosyl-protected aldehydes under acidic conditions.
  • Optimization for Yield and Purity: Careful control of temperature and pH is crucial to ensure high yield and purity of the desired compound.

Anticancer Activity

Research indicates that compounds within the imidazoquinoxaline class exhibit notable anticancer properties. For instance:

  • Cytotoxicity Studies: In vitro studies have shown that derivatives of imidazoquinoxaline can inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values lower than 10 µM against specific cancer cell lines, indicating strong cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AA375 (melanoma)6
Compound BMCF7 (breast)<10
Compound CHepG2 (liver)>30

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the quinoxaline core can enhance this activity:

  • Antimicrobial Efficacy: Compounds derived from imidazoquinoxalines have shown dual activity as anticancer and antimicrobial agents, with some exhibiting higher inhibition rates than standard antibiotics .

The exact mechanism of action for this compound is still under investigation but is believed to involve:

  • Interaction with Enzymes and Receptors: The imidazoquinoxaline core can bind to specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells by triggering specific signaling pathways.

Case Studies

Case Study 1: Antiviral Activity
A systematic review highlighted the antiviral potential of quinoxaline derivatives against viruses such as Hepatitis B. Certain derivatives demonstrated strong inhibitory effects without cytotoxicity, showcasing their potential for therapeutic applications in viral infections .

Case Study 2: Structure-Activity Relationship
A study on various substituted quinoxalines revealed that disubstitution with alkyl groups significantly enhanced antiviral activity against Epstein-Barr virus (EBV). This finding emphasizes the importance of structural modifications in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

  • Step 1 : Condensation of substituted amines with halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline) in ethanol with triethylamine (TEA) as a base to form thioether intermediates .
  • Step 2 : Cyclization in polar aprotic solvents like DMF under reflux to generate the imidazo[4,5-b]quinoxaline core .
  • Step 3 : Functionalization via nucleophilic substitution or sulfonylation (e.g., tosyl chloride) to introduce phenethyl and tosyl groups .
    • Optimization : Catalytic systems (e.g., iridium photocatalysts) or mild conditions (visible light) improve yields for sensitive intermediates .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in fused heterocycles .
  • Chromatography : HPLC or TLC to assess purity, especially for intermediates prone to oxidation .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values compared to controls like doxorubicin .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A1/A2a receptors) to determine KiK_i values .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR-2) using fluorescence-based substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., tosyl vs. sulfonyl groups) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with varying substituents (e.g., 3-tosyl vs. 3-(trifluoromethyl)phenyl) in receptor binding or enzyme inhibition assays. Tosyl groups enhance metabolic stability, while bulky aryl groups improve target selectivity .
  • Case Study : 1,3-Dithiolo[4,5-b]quinoxaline derivatives showed 2–3-fold higher EGFR inhibition than parent imidazoquinoxalines due to enhanced π-π stacking .

Q. What metabolic pathways and toxicity profiles are associated with this compound?

  • Methodological Answer :

  • Metabolism : Incubate with primary hepatocytes (human/rat) and analyze metabolites via LC-MS. Cytochrome P450 isoforms (e.g., CYP1A2) often form genotoxic N-hydroxylated derivatives .
  • Toxicity Prediction : Use SwissADME or ProTox-II for in silico ADMET profiling (e.g., hepatotoxicity, Ames mutagenicity) .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Data Harmonization : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in IC50_{50} values may arise from varying cell passage numbers or serum concentrations .
  • Mechanistic Validation : Use CRISPR-edited cell lines (e.g., CYP1A2 knockout) to confirm metabolite-dependent toxicity .

Q. What in silico strategies are effective for optimizing target binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., adenosine A1 receptor). Focus on key residues (e.g., Phe144, His251) for hydrogen bonding and hydrophobic contacts .
  • Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess binding stability over 100 ns, correlating RMSD values with experimental KdK_d data .

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